4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine
Description
BenchChem offers high-quality 4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(3-bromophenyl)sulfonyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)18-8-5-9-19(11-10-18)24(21,22)14-7-4-6-13(17)12-14/h4,6-7,12H,5,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDWIKWKFZFCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: High-Throughput Synthesis of GPCR Ligands Using 4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine
Abstract & Introduction
G-Protein Coupled Receptors (GPCRs) remain the most prolific class of therapeutic targets, yet the chemical space for viable ligands is often constrained by the availability of versatile, high-quality building blocks. This guide details the application of 4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine (referred to herein as Scaffold-A ) as a privileged intermediate for the rapid generation of GPCR antagonist/agonist libraries.
Scaffold-A offers three distinct strategic advantages:
-
The Homopiperazine Core: Unlike the rigid piperazine ring, the 7-membered homopiperazine ring provides unique conformational flexibility, often enhancing binding affinity by accommodating "induced fit" mechanisms within the orthosteric binding pockets of receptors like 5-HT6 , 5-HT7 , and D2/D3 .
-
The 3-Bromo "Warhead": Positioned on the sulfonyl aryl ring, the bromine atom serves as a pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the immediate introduction of hydrophobic biaryl systems essential for GPCR selectivity.
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group protects the secondary amine (N4), permitting harsh coupling conditions at the aryl bromide site without side reactions.
Structural Logic & Pharmacophore Mapping
To effectively use Scaffold-A, one must understand how it maps onto typical aminergic GPCR pharmacophores.
Graphviz Diagram: GPCR Pharmacophore Mapping
The following diagram illustrates the logical connection between the scaffold's functional groups and the receptor binding site features.
Caption: Pharmacophore mapping of Scaffold-A. The aryl-bromide allows expansion into the hydrophobic pocket, while the N-Boc deprotection reveals the basic amine required for the conserved ionic lock interaction.
Experimental Protocols
This workflow is designed for "Divergent Synthesis." You will first diversify the aryl end (Step 1) while the amine is protected, then deprotect (Step 2), and finally functionalize the amine (Step 3) if necessary.
Protocol 1: Suzuki-Miyaura Cross-Coupling (The "Head" Synthesis)
Objective: To convert the aryl bromide into a biaryl system, a common motif in high-affinity 5-HT6 antagonists.
Reagents:
-
Scaffold-A (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)
-
Base: 2M Na₂CO₃ (aq) or Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane or DME (Dimethoxyethane)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, dissolve Scaffold-A (e.g., 1.0 mmol, 419 mg) and the chosen Aryl Boronic Acid in 1,4-Dioxane (5 mL).
-
Degassing: Sparge the solution with Argon or Nitrogen for 5–10 minutes. Oxygen is the enemy of Palladium; this step is critical to prevent homocoupling.
-
Addition: Add the Palladium catalyst and the base solution.
-
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours under inert atmosphere.
-
Microwave: Heat to 110°C for 30–60 minutes.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc). The Boc group makes the product non-polar and easy to purify.
Protocol 2: Selective N-Boc Deprotection
Objective: To remove the protecting group without affecting the sulfonamide or the newly formed biaryl linkage.
Reagents:
Procedure:
-
Dissolution: Dissolve the biaryl intermediate from Protocol 1 in DCM (approx. 0.1 M concentration).
-
Acidification: Add TFA dropwise at 0°C. Final ratio should be 1:4 to 1:2 (TFA:DCM).
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (the spot will stay at the baseline) or LC-MS (mass -100).
-
Quenching (Critical):
-
Option A (Free Base): Slowly pour the reaction mixture into ice-cold saturated NaHCO₃. Extract with DCM (3x). Dry organic layer over Na₂SO₄.
-
Option B (Salt Formation): Evaporate TFA/DCM in vacuo. Redissolve in minimal acetone/ether and add HCl (in dioxane) to precipitate the hydrochloride salt.
-
-
Yield: Typically quantitative.
Protocol 3: N-Capping / Functionalization (The "Tail" Tuning)
Objective: To fine-tune the physicochemical properties (logP, pKa) or introduce a second pharmacophore.
Common Pathways:
-
Reductive Amination: Treat free amine with an aldehyde + NaBH(OAc)₃ in DCE.
-
Urea Formation: Treat free amine with an isocyanate in DCM.
-
Alkylation: Treat with alkyl halide + K₂CO₃ in Acetone/ACN.
Synthetic Workflow Visualization
Caption: Step-wise divergent synthesis workflow starting from Scaffold-A to generate diverse GPCR ligand libraries.
Reaction Optimization & Troubleshooting
The following table summarizes common issues encountered when working with sulfonyl-homopiperazines and their solutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki | Pd Catalyst Poisoning | Ensure thorough degassing. Sulfur in the sulfonamide can weakly coordinate Pd; increase catalyst loading to 5-10 mol% or switch to Pd(dppf)Cl₂ which is more robust. |
| Protodeboronation | Unstable Boronic Acid | If the aryl boronic acid loses boron before coupling, switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts). |
| Incomplete Deprotection | t-Butyl Cation Scavenging | If the reaction stalls or generates alkylated byproducts, add Triethylsilane (TES) (2-5%) as a cation scavenger during TFA treatment. |
| Solubility Issues | Homopiperazine Aggregation | Free base homopiperazines can be sticky/oily. Isolate as HCl or Oxalate salts to obtain handleable solids for biological testing. |
Case Study: Targeting the 5-HT6 Receptor[4][5][6]
Context: The 5-HT6 receptor is a key target for cognitive enhancement in Alzheimer's disease. Antagonists typically require a sulfonyl group, a basic amine, and a hydrophobic "tail."
Application of Scaffold-A:
-
Design: We aim to mimic the structure of SB-258585 (a potent 5-HT6 inverse agonist) but with a homopiperazine core to alter selectivity against 5-HT2B.
-
Synthesis:
-
Scaffold-A is coupled with 2-methoxy-5-chlorophenylboronic acid (Suzuki conditions).
-
Result: The 3-bromo group is replaced by the 2-methoxy-5-chlorophenyl ring.
-
Final Step: The free homopiperazine amine is methylated using formaldehyde/formic acid (Eschweiler-Clarke) or left as a free secondary amine (which often retains high affinity for 5-HT6).
-
-
Outcome: The resulting compound possesses the critical sulfonamide linker and the biaryl system for the hydrophobic pocket, with the homopiperazine nitrogen interacting with Aspartate 3.32.
References
-
Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor antagonists." Drug Discovery Today.
-
Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Lopez-Rodriguez, M. L., et al. (2005). "Design and Synthesis of New Benzenesulfonamide Derivatives as 5-HT6 Receptor Antagonists." Journal of Medicinal Chemistry.
-
BenchChem. (2025). "Application Notes and Protocols for the Deprotection of the Boc Group." BenchChem Protocols.
-
Canale, V., et al. (2022). "1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis and Pharmacological Properties." Biomolecules.[2][3][6][7][8][9]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sulfonylation of 1-Boc-Homopiperazine with 3-Bromobenzenesulfonyl Chloride
Introduction: The Strategic Importance of the N-Arylsulfonyl Homopiperazine Scaffold in Drug Discovery
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs across various therapeutic areas.[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a desirable structural motif. The expanded seven-membered ring of homopiperazine offers a different conformational landscape, providing opportunities for novel molecular designs. Protecting one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group allows for selective functionalization of the other nitrogen, a key strategy in building complex molecules.[2]
The introduction of an arylsulfonyl group onto the homopiperazine core further enhances its potential as a pharmacophore. Sulfonamides are a cornerstone of medicinal chemistry, known for a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3] The resulting N-arylsulfonyl homopiperazine derivatives have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and have shown potential in various other therapeutic targets.[4][5] This application note provides a detailed, field-proven protocol for the synthesis of tert-butyl 4-(3-bromophenyl)sulfonyl-1,4-diazepane-1-carboxylate, a key intermediate for the development of novel therapeutics.
Reaction Overview & Mechanistic Insight
The sulfonylation of 1-Boc-homopiperazine with 3-bromobenzenesulfonyl chloride is a classic example of a Schotten-Baumann reaction.[6] This reaction involves the nucleophilic attack of the secondary amine of 1-Boc-homopiperazine on the electrophilic sulfur atom of the sulfonyl chloride.
The Schotten-Baumann Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of 1-Boc-homopiperazine attacks the electron-deficient sulfur atom of 3-bromobenzenesulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.
-
Deprotonation: A base, typically a tertiary amine like triethylamine, deprotonates the newly formed ammonium ion to yield the neutral sulfonamide product and triethylammonium chloride.[6]
The use of a non-nucleophilic base is crucial to prevent it from competing with the homopiperazine in reacting with the sulfonyl chloride.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1-Boc-homopiperazine | ≥98% | Commercially Available | Store under inert atmosphere. |
| 3-Bromobenzenesulfonyl chloride | ≥97% | Commercially Available | Corrosive and moisture-sensitive. Handle with care. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use from a solvent purification system or a freshly opened bottle. |
| Saturated Sodium Bicarbonate Solution | ACS Reagent Grade | In-house preparation | Used for aqueous workup. |
| Brine (Saturated NaCl Solution) | ACS Reagent Grade | In-house preparation | Used for aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Commercially Available | Used for drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Safety Precautions
-
3-Bromobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage. Always handle this reagent in a fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Triethylamine is flammable and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and minimize inhalation.
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-Boc-homopiperazine (2.00 g, 10.0 mmol, 1.0 equiv.).
-
Dissolve the 1-Boc-homopiperazine in anhydrous dichloromethane (DCM, 40 mL).
-
Add triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
Step 2: Addition of 3-Bromobenzenesulfonyl Chloride
-
In a separate dry vial, dissolve 3-bromobenzenesulfonyl chloride (2.82 g, 11.0 mmol, 1.1 equiv.) in anhydrous DCM (10 mL).
-
Slowly add the solution of 3-bromobenzenesulfonyl chloride to the stirred solution of 1-Boc-homopiperazine and triethylamine at 0 °C over a period of 15-20 minutes using a dropping funnel or a syringe pump.
-
Rationale: Slow addition is crucial to control the exotherm of the reaction and minimize the formation of potential side products.
Step 3: Reaction Monitoring
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.
-
TLC Analysis: Spot the starting material (1-Boc-homopiperazine) and the reaction mixture on a TLC plate. The product, being more polar than the starting amine, will have a lower Rf value. The reaction is considered complete when the starting amine spot is no longer visible.
Step 4: Work-up and Extraction
-
Once the reaction is complete, quench the reaction by adding deionized water (30 mL).
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic impurities.
-
Brine (30 mL) to reduce the amount of water in the organic layer.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude product is typically an oil or a semi-solid.
-
Purify the crude product by flash column chromatography on silica gel.
-
Chromatography Conditions:
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40% ethyl acetate).
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, tert-butyl 4-(3-bromophenyl)sulfonyl-1,4-diazepane-1-carboxylate, as a white solid or a viscous oil.
Visualization of the Experimental Workflow
Caption: Workflow for the sulfonylation of 1-Boc-homopiperazine.
Characterization of the Final Product
The structure of the synthesized tert-butyl 4-(3-bromophenyl)sulfonyl-1,4-diazepane-1-carboxylate should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic carbons will be in the range of δ 120-140 ppm.
-
The carbonyl carbon of the Boc group will appear around δ 155 ppm.
-
The quaternary carbon of the Boc group will be around δ 80 ppm.
-
The carbons of the homopiperazine ring will appear in the range of δ 40-55 ppm.
-
-
Mass Spectrometry (ESI+): The mass spectrum should show the [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₆H₂₃BrN₂O₄S).
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess (up to 1.2 equivalents) of 3-bromobenzenesulfonyl chloride.
-
Formation of Di-sulfonylated Byproduct: While the Boc group significantly deactivates the adjacent nitrogen, trace amounts of the di-sulfonylated product may form if the reaction temperature is too high or if an excess of the sulfonyl chloride is used. Careful control of stoichiometry and temperature is key.
-
Hydrolysis of Sulfonyl Chloride: 3-Bromobenzenesulfonyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used to prevent hydrolysis of the reagent, which would lower the yield.
-
Purification Challenges: If the product is difficult to purify by chromatography, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Conclusion
This application note provides a comprehensive and reliable protocol for the sulfonylation of 1-Boc-homopiperazine with 3-bromobenzenesulfonyl chloride. The resulting N-arylsulfonyl homopiperazine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. By following this detailed procedure and adhering to the safety precautions, researchers can confidently synthesize this important intermediate for their drug discovery and development programs.
References
- Nirogi, R. V. S., et al. (2012). Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r. Der Pharma Chemica, 4(3), 896-902.
-
Zimmermann, M. O., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2518–2529. Available at: [Link]
-
Kühne, R. O., et al. (2005). 1H and 13C NMR spectroscopy of N-alkyl- and N,N-dialkyl-methane-, -ethane-, and -benzenesulfonamides. Magnetic Resonance in Chemistry, 43(11), 907-924. Available at: [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Available at: [Link]
-
Shaikh, A. A., et al. (2015). Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Letters in Organic Chemistry, 12(8), 565-573. Available at: [Link]
- Özdemir, A., et al. (2015). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 60(11-12), 1139-1147.
-
Kopel, L. C., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. Available at: [Link]
-
Shaikh, A. A., et al. (2015). Schotten-Baumann reaction of chlorosulphonyl chloride with 2-bromoacetamide. ResearchGate. Available at: [Link]
-
O'Brien, P., et al. (2019). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 21(15), 6044–6048. Available at: [Link]
- El-Sayed, M. A. A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Journal of Heterocyclic Chemistry, 53(4), 1156-1164.
- Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Chemistry & Biodiversity, 21(6), e202400329.
-
Zimmermann, M. O., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]
-
O'Brien, P. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]
-
Kim, D., et al. (2008). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6435-6440. Available at: [Link]
-
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-205. Available at: [Link]
-
Mäeorg, U., et al. (2023). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. International Journal of Molecular Sciences, 24(4), 3581. Available at: [Link]
- GSN Murthy, Y., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 741-744.
- CN103360330A - Synthetic method for homopiperazine. (2013). Google Patents.
- Bhat, A. R., et al. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science, 5(5), 1653-1657.
-
Bartolini, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link]
- US2919275A - Purification of piperazine. (1959). Google Patents.
-
Kumar, N., et al. (2014). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Bioorganic & Medicinal Chemistry, 22(10), 2738-2751. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Boc-Homopiperazine Sulfonamides
This Technical Support Center guide addresses the solubility challenges of Boc-homopiperazine sulfonamides . These molecules present a "perfect storm" of insolubility: the Boc group adds significant lipophilicity, the homopiperazine ring adds hydrophobic bulk, and the sulfonamide moiety often creates high crystal lattice energy due to strong intermolecular hydrogen bonding.
Status: Active Lead Scientist: Senior Application Specialist Scope: Troubleshooting aqueous and organic solubility for assays, synthesis, and formulation.
🔍 Diagnostic Workflow: The "Solubility Rescue" Tree
Before altering your protocol, determine the root cause of the insolubility using this decision matrix.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.
🛠 Module 1: Co-solvent Systems (The "Quick Fix")
Context: The Boc group renders the molecule highly lipophilic (LogP > 3), while the sulfonamide promotes stacking. Simple aqueous buffers (PBS) will cause immediate precipitation.
🧪 Protocol: The "Spring and Parachute" Method
This method uses a high-concentration organic stock (the "Spring") diluted into an aqueous phase containing a stabilizer (the "Parachute") to prevent precipitation.
Reagents:
-
Solvent A: DMSO (Anhydrous)
-
Solvent B: PEG400 or Propylene Glycol
-
Buffer: PBS (pH 7.4) + 0.1% Tween-80 (Surfactant)
Step-by-Step:
-
Primary Stock: Dissolve the Boc-homopiperazine sulfonamide in 100% DMSO to a concentration of 20–50 mM . Sonicate for 5 minutes.
-
Checkpoint: If the solution is cloudy, add 10% v/v THF (if compatible) or warm to 37°C.
-
-
Intermediate Dilution: Dilute the Primary Stock 1:10 into PEG400 . Vortex immediately.
-
Why? PEG400 acts as an interface, preventing the "shock" of water from instantly crystallizing the hydrophobic Boc tail.
-
-
Final Formulation: Slowly pipette the Intermediate Solution into the PBS/Tween-80 buffer while vortexing.
Data Reference: Solvent Dielectric Constants & Solubility Potential
| Solvent | Dielectric Constant ( | Solubility Potential | Risk Factor |
| Water/PBS | 80.1 | Very Low (< 1 µM) | Precipitation |
| DMSO | 46.7 | High (> 50 mM) | Cell Toxicity (>0.1%) |
| DMF | 36.7 | High (> 50 mM) | Liver Toxicity (in vivo) |
| PEG 400 | 12.4 | Moderate | Viscosity |
🔬 Module 2: Cyclodextrin Complexation (The "Gold Standard")
Context: For biological assays where DMSO toxicity is a concern, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the superior choice. The hydrophobic Boc-homopiperazine moiety fits inside the CD cavity, while the hydrophilic exterior interacts with water.
🧪 Protocol: Molecular Encapsulation
Reagents:
-
40% (w/v) HP-β-CD in water (0.22 µm filtered).
Step-by-Step:
-
Weighing: Weigh the solid Boc-homopiperazine sulfonamide into a glass vial.
-
Addition: Add the 40% HP-β-CD solution to the solid. Do not add pure water first.
-
Equilibration:
-
Method A (Speed): Sonicate at 40°C for 30 minutes.
-
Method B (Equilibrium): Shake at 200 rpm at room temperature for 24 hours.
-
-
Clarification: Centrifuge at 10,000 x g for 5 minutes. Collect the supernatant.
-
Filtration: Filter through a PVDF syringe filter (Nylon binds sulfonamides; avoid it).
Expert Insight: The Boc group is bulky. If
-CD (7 glucose units) fails, try-Cyclodextrin (8 units), which has a wider cavity better suited for the tertiary butyl group of the Boc moiety.
⚗️ Module 3: Structural Modification (The "Synthetic Fix")
Context: If the Boc group is an intermediate, removing it is the most effective solubility fix. If the Boc is required, you must rely on the sulfonamide acidity.
Salt Formation (Sulfonamide Deprotonation)
Sulfonamides are weak acids (
-
Strategy: Form a Sodium (Na+) salt.
-
Reagent: 1.0 eq NaOH or Sodium Methoxide.
-
Warning: High pH (>12) may hydrolyze the Boc group over time. Use immediately or lyophilize.
Boc-Deprotection (The Ultimate Solution)
Removing the Boc group exposes the secondary amine of the homopiperazine.
-
Result: The amine (
) will be protonated at physiological pH. -
Form: Convert to Dihydrochloride (2HCl) or Trifluoroacetate (TFA) salt.
-
Solubility: Usually >100 mg/mL in water.
Figure 2: Chemical modification pathways. Removing Boc (Strategy B) yields the highest solubility.
❓ Troubleshooting FAQ
Q1: My compound precipitates when I dilute the DMSO stock into PBS. Why? A: This is "crashing out." The Boc group is extremely hydrophobic. When the DMSO (which solvates the Boc) is diluted with water, the water molecules self-associate, forcing the hydrophobic drug molecules to aggregate.
-
Fix: Use the "Intermediate Dilution" method (Module 1) with PEG400. Alternatively, dilute into warm (
C) media containing 5-10% FBS (serum proteins like albumin bind and solubilize lipophilic drugs).
Q2: Can I use HCl to make a salt of the Boc-compound? A: No. The Boc group protects the amine, removing its basicity. Adding HCl will not form a salt; it will cleave the Boc group (deprotection), changing your molecule entirely. You can only form salts on the sulfonamide nitrogen using a strong base (NaOH).
Q3: The NMR in
-
Fix: Switch NMR solvent to DMSO-d6 or MeOD . If
is mandatory, add to deprotonate the sulfonamide (forming the soluble salt) or add -CD to the NMR tube to break aggregates.
Q4: Is the Boc group stable in DMSO? A: Generally, yes. However, DMSO decomposes at high temperatures to form trace acids. If you heat your DMSO stock >80°C, you risk cleaving the Boc group. Keep heating steps <60°C.
📚 References
-
Sulfonamide Acidity & pKa: Perlovich, G. L., et al. (2013). "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides." Journal of Chemical & Engineering Data.
-
Cyclodextrin Complexation: Brewster, M. E., & Loftsson, T. (2007).[4] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
-
DMSO in Biological Assays: Verheijen, M., et al. (2019).[5] "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports.
-
Boc-Group Properties: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. researchgate.net [researchgate.net]
- 4. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Validation & Comparative
Comparative Guide: ESI-MS/MS Structural Elucidation of Brominated Homopiperazine Sulfonamides
Executive Summary: The Diagnostic Power of the Bromine Tag[1][2]
In the development of H3 receptor antagonists and anticancer agents, sulfonamide-linked nitrogen heterocycles are ubiquitous. While piperazine analogs are the industry standard, homopiperazine (1,4-diazepane) derivatives are increasingly explored for their conformational flexibility and improved solubility profiles.
This guide compares the ESI-MS fragmentation performance of Brominated Homopiperazine Sulfonamides against their non-brominated and piperazine counterparts. We demonstrate that while the homopiperazine ring introduces complex fragmentation pathways due to its flexibility, the bromine isotopic signature (
Comparative Analysis: Homopiperazine vs. Piperazine Scaffolds[3]
The following table contrasts the MS "performance"—defined here as ionization efficiency, fragmentation predictability, and diagnostic utility—of the brominated homopiperazine scaffold against standard alternatives.
Table 1: MS Performance Comparison
| Feature | Brominated Homopiperazine Sulfonamide | Std.[1][2] Piperazine Sulfonamide | Non-Halogenated Analog |
| Ring Stability (CID) | Moderate: 7-membered ring is entropically favored to open; produces rich fragment spectra. | High: 6-membered ring is stable; fewer ring-cleavage fragments.[1] | Moderate/High: Dependent on ring size. |
| Diagnostic Signature | Excellent: 1:1 doublet ( | Standard: Relies on accurate mass (HRMS) only. | Low: Difficult to distinguish isobaric interferences in complex matrices.[1] |
| Key Neutral Losses | |||
| S-N Bond Cleavage | Prominent: Inductive cleavage favored.[1] | Prominent: Similar mechanism.[1] | Prominent: Similar mechanism.[1] |
| Matrix Selectivity | High: Doublet filtering removes chemical noise.[1] | Moderate: Susceptible to background ions.[1] | Moderate: Susceptible to background ions.[1] |
Deep Dive: Fragmentation Mechanics
To interpret the spectra correctly, one must understand the interplay between the sulfonamide linker and the diazacycloalkane ring .
The Bromine "Beacon"
Unlike Chlorine (3:1 ratio) or Fluorine (monoisotopic), Bromine possesses a distinct 1:1 ratio between
-
Protocol Tip: In your MS/MS method, always select the
monoisotopic peak as the precursor for fragmentation to simplify the product ion spectrum, but verify the doublet in the MS1 scan to confirm the precursor identity.
Primary Fragmentation Pathway (S-N Cleavage)
The sulfonamide bond (
-
Protonation: Occurs on the most basic nitrogen (usually the distal homopiperazine nitrogen).[1]
-
Inductive Cleavage: The charge drives the cleavage of the S-N bond.
-
Result: Formation of a sulfonyl cation
and a neutral amine, OR a protonated amine and neutral sulfonamide, depending on proton affinity.
Ring Contraction (The Differentiator)
This is where Homopiperazine differs from Piperazine.[1]
-
Piperazine: Typically loses
(28 Da) to form an ethylenediamine species.[1] -
Homopiperazine: The 7-membered ring contains both ethyl (
) and propyl ( ) bridges.-
Pathway A: Loss of ethylene (
Da).[1] -
Pathway B (Diagnostic): Loss of propylene (
Da) or ring opening to form linear alkyl-diamine chains.
-
Visualizing the Fragmentation Pathway[5][6]
The following diagram illustrates the critical fragmentation steps for a generic Brominated Arylsulfonyl-Homopiperazine.
Figure 1: ESI-MS/MS fragmentation pathway of Brominated Homopiperazine Sulfonamides. Note the divergence where the Bromine signature is retained (Fragment A) versus lost (Fragment B).
Experimental Protocol: Validated ESI-MS/MS Workflow
This protocol is designed to maximize the detection of the isotopic pattern and diagnostic fragments.
Sample Preparation
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.[1]
-
Why: Methanol aids desolvation; Formic acid ensures protonation (
) of the basic homopiperazine nitrogen.
-
-
Concentration: 1–10 µM. Avoid saturation to preserve isotopic fidelity.
Instrument Parameters (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.0 – 3.5 kV.[1]
-
Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the labile S-N bond).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Logic: Low CE preserves the molecular ion doublet; High CE forces the ring fragmentation required for structural verification.
-
Data Analysis Workflow (Self-Validating)
-
Isotope Check: Locate the parent ion.[1] Does it show a 1:1 doublet separated by 2.0 Da?
-
Yes: Proceed.
-
No: Check for interference or debromination.[1]
-
-
Neutral Loss Scan: Look for loss of 64 Da (
). This confirms the sulfonamide moiety.[1] -
Fragment Sorting:
-
Identify fragments with the doublet (contain the Ar-Br moiety).
-
Identify fragments without the doublet (homopiperazine moiety).[1]
-
-
Ring Check: Look for the loss of 42 Da (
) from the amine fragment.[1] This confirms the 7-membered homopiperazine ring (distinguishing it from piperazine).[1]
References
-
Klagkou, K., et al. (2003).[1][3] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link
-
Holmstrand, H., et al. (2010).[4][1] "Compound-specific bromine isotope analysis of brominated diphenyl ethers." Environmental Science & Technology.[1] Link
-
Niessen, W.M.A. (2006).[1] "Interpretation of MS-MS Mass Spectra of Drugs and Pesticides." Wiley Series on Mass Spectrometry.[1] Link
-
Petreska Stanoeva, J., et al. (2022).[1][5] "Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids." Macedonian Journal of Chemistry and Chemical Engineering. Link
Sources
HPLC Purity Standards Guide: tert-butyl 4-((3-bromophenyl)sulfonyl)-1,4-diazepane-1-carboxylate
Executive Summary
High-Performance Liquid Chromatography (HPLC) purity standards are the bedrock of reliable Structure-Activity Relationship (SAR) data in drug discovery. This guide analyzes the purity requirements for tert-butyl 4-((3-bromophenyl)sulfonyl)-1,4-diazepane-1-carboxylate , a critical intermediate scaffold used in the synthesis of GPCR ligands and kinase inhibitors.
We compare the performance of Certified Reference Standards (CRS) against In-House Crude Preparations , demonstrating why "tech-grade" purity (>90%) is insufficient for late-stage lead optimization. This guide provides a validated analytical protocol, impurity profiling logic, and system suitability criteria compliant with USP <621> and ICH Q2(R1) guidelines.
Part 1: Structural Analysis & Impurity Logic
To establish a valid purity standard, one must first understand the "impurity landscape" dictated by the synthesis of the molecule.
The Molecule:
-
Protection: tert-Butoxycarbonyl (Boc) on N1.
-
Functionalization: 3-Bromobenzenesulfonyl group on N4.
The Synthetic Pathway & Associated Impurities: The standard synthesis involves reacting 1-Boc-homopiperazine with 3-bromobenzenesulfonyl chloride in the presence of a base (e.g., TEA or DIPEA).
Diagram 1: Impurity Origin Pathways
Caption: Logical origin of critical impurities. Impurity A is polar; Product is lipophilic; Impurity C is highly basic.
Part 2: Comparative Analysis
Certified Reference Standard (CRS) vs. Reagent Grade
In drug development, the cost of a standard is negligible compared to the cost of a failed biological assay caused by miscalculated stoichiometry.
| Feature | Option A: Certified Reference Standard (CRS) | Option B: Reagent/Tech Grade |
| Purity (HPLC) | ≥ 98.5% (Area %) | ~90–95% |
| Identity Verification | 1H-NMR, MS, IR confirmed structure. | Minimal (often just MS). |
| Water Content | Quantified (Karl Fischer). Essential for accurate weighing. | Unknown (Hygroscopic sulfonamides absorb water). |
| Impurity Profile | Known impurities (A, B, C) identified and quantified. | Unknown peaks. Risk of "ghost" activity in bioassays. |
| Assay (Potency) | Quantitative NMR (qNMR) or Mass Balance. | Assumed 100% (Leads to stoichiometry errors). |
| Risk Factor | Low. Self-validating system. | High. 10% impurity can be a potent false positive. |
Recommendation: For any GLP study, SAR library generation, or analytical method validation, Option A (CRS) is mandatory. Option B is only suitable for initial exploratory synthesis where exact concentration is non-critical.
Part 3: Method Development & Experimental Protocol
This protocol is designed to separate the lipophilic Boc-protected product from both polar hydrolytic impurities (sulfonic acids) and basic degradation products (des-Boc amines).
Chromatographic Conditions
-
Column: C18 (L1), 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Why: The C18 phase provides strong retention for the lipophilic Boc and Bromo-aryl groups.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Why: Formic acid suppresses the ionization of the residual silanols and the sulfonamide nitrogen, improving peak shape.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).
Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10 | Initial hold for polar impurities (Sulfonic acid). |
| 2.0 | 10 | Isocratic hold. |
| 15.0 | 90 | Linear ramp to elute Target Product. |
| 18.0 | 90 | Wash to remove dimers/oligomers. |
| 18.1 | 10 | Re-equilibration. |
| 23.0 | 10 | End of Run. |
System Suitability (USP <621> Criteria)
Before analyzing samples, inject the Standard Solution (0.5 mg/mL in 50:50 Water:MeCN) 5 times.
-
RSD of Peak Area: NMT (Not More Than) 2.0%.
-
Tailing Factor (T): 0.8 – 1.5.
-
Theoretical Plates (N): > 5,000.
-
Resolution (Rs): > 2.0 between Target Peak and nearest Impurity.
Part 4: Analytical Workflow Visualization
The following diagram outlines the rigorous workflow required to validate the purity of the diazepane derivative using the conditions above.
Diagram 2: Purity Determination Workflow
Caption: Step-by-step analytical workflow from sample preparation to Certificate of Analysis (CoA) generation.
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. (2023).[5] Defines system suitability requirements (Resolution, Tailing, Repeatability).
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. (2005).[6] Global standard for validating HPLC methods (Specificity, Linearity, Accuracy).
-
PubChem Compound Summary: 1-Boc-homopiperazine. National Center for Biotechnology Information. (2024). Structural data for the starting material scaffold.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on gradient elution strategies for lipophilic amides).
Sources
- 1. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. tert-Butyl 1,4-diazepane-1-carboxylate [oakwoodchemical.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. agilent.com [agilent.com]
- 6. database.ich.org [database.ich.org]
A Head-to-Head Comparison of Homopiperazine and Piperazine Sulfonamide Biological Activity: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a drug candidate. Among the privileged nitrogen-containing heterocycles, piperazine and its seven-membered homolog, homopiperazine, are frequently employed as versatile building blocks. When combined with the sulfonamide functional group, these scaffolds give rise to compounds with a vast and diverse range of biological activities. This guide provides an in-depth, objective comparison of the biological activities of homopiperazine versus piperazine sulfonamides, supported by experimental insights to inform rational drug design.
At a Glance: Core Structural and Physicochemical Distinctions
The fundamental difference between homopiperazine and piperazine is the presence of an additional methylene group in the homopiperazine ring. This seemingly minor alteration has significant consequences for the molecule's three-dimensional structure, flexibility, and basicity (pKa), which in turn dictate its biological interactions.
| Property | Piperazine | Homopiperazine | Implication in Drug Design |
| Ring Size | 6-membered | 7-membered | The larger ring of homopiperazine imparts greater conformational flexibility, which can be advantageous for optimizing interactions with a binding pocket but may come at an entropic cost. |
| Conformation | Predominantly chair conformation. | More flexible, existing in multiple low-energy conformations (e.g., twist-chair, boat-chair). | The defined conformation of piperazine can lead to more predictable structure-activity relationships (SAR). Homopiperazine's flexibility allows it to adapt to larger or more complex binding sites. |
| Basicity (pKa) | pKa1 ≈ 5.7, pKa2 ≈ 9.8 | pKa1 ≈ 6.3, pKa2 ≈ 10.9 | Homopiperazine is generally more basic. This can influence salt formation, solubility, and interactions with acidic residues in target proteins. However, higher basicity can also lead to increased clearance and potential off-target effects. |
| Synthetic Accessibility | Highly accessible through numerous established synthetic routes.[1] | Also readily accessible, though perhaps with slightly fewer commercially available starting materials compared to piperazine. | Both scaffolds are synthetically tractable, allowing for extensive derivatization. |
Comparative Landscape of Biological Activities
While both scaffolds are featured in a wide array of therapeutic areas, there are noticeable trends and distinctions in their most prominent biological activities.
Piperazine Sulfonamides: A Workhorse in Diverse Therapeutic Areas
The piperazine sulfonamide motif is a well-established pharmacophore found in numerous clinically used and investigational drugs.[2][3] Its rigid, yet versatile nature makes it an ideal linker or core structure.
-
Anticancer Activity: Piperazine sulfonamides are extensively explored as anticancer agents, particularly as kinase inhibitors.[4] The piperazine ring often serves as a linker to orient pharmacophoric groups correctly within the ATP-binding pocket of kinases.[4][5] For example, they have been investigated as inhibitors of Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases.[4] Some derivatives also act as activators of tumor pyruvate kinase M2 (PKM2), a promising target in cancer metabolism.[6][7]
-
Antimicrobial and Antiviral Activity: The sulfonamide group itself has a long history in antimicrobial drugs ("sulfa drugs").[2][6] When combined with piperazine, this activity is often retained or enhanced, leading to compounds with broad-spectrum antibacterial and antifungal properties.[8][9]
-
Enzyme Inhibition: This class of compounds has shown potent inhibitory activity against a variety of enzymes. Notable examples include inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for treating metabolic syndrome, and carbonic anhydrase, a target for glaucoma and epilepsy.[10][11]
-
Central Nervous System (CNS) Activity: Piperazine sulfonamides have been developed as negative allosteric modulators of neuronal nicotinic receptors and as antagonists for various G protein-coupled receptors (GPCRs) involved in neuropsychiatric disorders.[12]
Homopiperazine Derivatives: Carving a Niche, Particularly in CNS and Metabolic Diseases
The increased flexibility and basicity of the homopiperazine ring often lead to distinct pharmacological profiles compared to its six-membered counterpart.
-
Central Nervous System (CNS) Activity: Homopiperazine is a prominent scaffold in the design of antipsychotic agents. For instance, a homopiperazine analog of haloperidol, SYA 013, demonstrated a unique binding profile at dopamine and serotonin receptors, highlighting how the seven-membered ring can alter receptor selectivity.[13] The scaffold's ability to adopt different conformations may allow for optimal interactions with the complex binding sites of CNS receptors.
-
Metabolic Diseases: Homopiperazine derivatives have been successfully designed as potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[14] In this context, the homopiperazine core served as a scaffold to position a β-aminoacyl group, leading to nanomolar activity.[14]
-
Anticancer and Antimicrobial Activity: While perhaps less explored than piperazine sulfonamides in this area, homopiperazine derivatives have also shown promise. Analogs of the anti-cancer lead compound JS-K incorporating a homopiperazine ring displayed potent anti-proliferative activity in leukemia cell lines.[15] Additionally, some homopiperazine sulfonamides have been synthesized and screened for antimicrobial and antimalarial activity.[2][16]
Structure-Activity Relationship (SAR) and Pharmacokinetic Insights
Causality Behind Experimental Choices: The decision to use a homopiperazine ring over a piperazine is often driven by a need to alter the vector and distance between key pharmacophoric groups. In a study on LpxH inhibitors, replacing piperazine with 1,4-diazepane (homopiperazine) was done to probe whether the original linker provided the optimal distance between two aromatic rings.[17] This highlights a common strategy: when a piperazine-based compound shows activity but requires optimization of potency or selectivity, homologation to homopiperazine is a logical next step to explore additional conformational space.
Pharmacokinetics (ADME):
-
Piperazine: The piperazine moiety is often incorporated to improve aqueous solubility and oral bioavailability.[1][3][6] However, it can be susceptible to metabolism, primarily through N-dealkylation and oxidation. The metabolism of piperazine-containing sulfonamides can be complex, sometimes involving cleavage of the sulfonamide bond itself.[18]
-
Homopiperazine: The metabolic fate of homopiperazine can be similar, with N-dealkylation and ring hydroxylation being common pathways.[19] Its higher basicity can sometimes lead to more rapid clearance. The choice between the two scaffolds must therefore balance the desired target engagement with a favorable pharmacokinetic profile.
Visualization of Experimental Workflows
A crucial step in comparing these scaffolds is to evaluate their activity in robust, validated assays. Below are generalized workflows for screening compounds against two common target classes where these scaffolds are prevalent: GPCRs and enzymes.
Diagram: Generalized GPCR Antagonist Screening Workflow
Caption: A typical workflow for identifying and characterizing GPCR antagonists.
Diagram: General Enzyme Inhibitor Screening Workflow
Caption: A standard cascade for the discovery of enzyme inhibitors.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of comparative data, protocols must be robust and include appropriate controls. Below is a detailed protocol for a common assay used to evaluate inhibitors of carbonic anhydrase, a target for which sulfonamides are a classic inhibitor class.
Protocol: Colorimetric Assay for Carbonic Anhydrase (CA) Inhibition
This protocol is based on the esterase activity of CA, which can be monitored by the hydrolysis of p-nitrophenyl acetate (pNPA).[10]
A. Materials:
-
Purified Carbonic Anhydrase (e.g., from bovine erythrocytes)
-
Assay Buffer: 50 mM Tris-SO4, pH 7.6[10]
-
p-Nitrophenyl Acetate (pNPA)
-
Test Compounds (Homopiperazine/Piperazine Sulfonamides) dissolved in DMSO
-
Acetazolamide (a known CA inhibitor, for positive control)[20]
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm in kinetic mode
B. Reagent Preparation:
-
Enzyme Solution: Prepare a working solution of Carbonic Anhydrase in Assay Buffer. The exact concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Solution: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh.[10]
-
Test Compound Plates: Prepare serial dilutions of the test compounds and controls in DMSO. Then, dilute these into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay well is ≤1%.
C. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
170 µL of Assay Buffer.
-
10 µL of Test Compound dilution (or DMSO for enzyme control, or Acetazolamide for positive inhibition control).
-
10 µL of CA enzyme working solution. For a blank/negative control, add 10 µL of Assay Buffer instead.[10]
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[20]
-
Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells. The final volume will be 200 µL.
-
Immediately place the plate in a reader pre-set to 25°C and measure the absorbance at 405 nm every 30-60 seconds for 15 minutes.[10]
D. Data Analysis and Validation:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the blank (non-enzymatic hydrolysis of pNPA) from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the enzyme control (DMSO vehicle).
-
% Inhibition = [1 - (Rate_Sample / Rate_Control)] * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation Check: The IC50 value for the Acetazolamide positive control should be within the expected range (typically low nM), confirming the assay is performing correctly.[20] The Z'-factor for the assay (comparing enzyme control and positive inhibition control) should be > 0.5, indicating a robust assay window.
Conclusion and Future Outlook
The choice between a homopiperazine and a piperazine sulfonamide scaffold is not a matter of inherent superiority but of strategic design.
-
Piperazine sulfonamides represent a validated, structurally rigid, and synthetically accessible starting point for a multitude of therapeutic targets, particularly in oncology and infectious diseases.[3][4][6][8] Their well-defined conformational preference often simplifies initial SAR studies.
-
Homopiperazine derivatives offer a valuable alternative when the rigidity of the piperazine ring is limiting. The added flexibility and altered basicity of the seven-membered ring can unlock new interactions, improve selectivity, or provide a novel chemical space to escape existing patents, proving especially fruitful in CNS and metabolic disease research.[13][14]
Ultimately, the optimal scaffold is target-dependent. A comprehensive approach that involves parallel synthesis and testing of both piperazine and homopiperazine analogs, guided by structural biology and computational modeling, will provide the clearest path to identifying potent, selective, and drug-like candidates. The experimental workflows and comparative data presented here serve as a foundational guide for researchers embarking on this critical decision-making process in drug development.
References
- Colorimetric Assays for Carbonic Anhydrase Activity: Applic
- Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
- Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ
- In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI.
- Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Semantic Scholar.
- A valuable insight into recent advances on antimicrobial activity of piperazine deriv
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Carbonic Anhydrase Activity Assay. Protocols.io.
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). MilliporeSigma.
- Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam.
- GPCR Screening Assays.
- Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases.
- GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology.
- Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters.
- Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model. PubMed.
- Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. European Journal of Medicinal Chemistry.
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters.
- Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes.
- 4-(Piperazin-1-yl)-1H-Benzo[d]imidazole (SAM-760): Impact of Sulfonamide Metabolism on Diminution of a Ketoconazole-Mediated Clinical Drug-Drug Interaction. PubMed.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. PubMed.
- Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.
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- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 6. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. apjhs.com [apjhs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism of a 5HT6 Antagonist, 2-Methyl-1-(Phenylsulfonyl)-4-(Piperazin-1-yl)-1H-Benzo[d]imidazole (SAM-760): Impact of Sulfonamide Metabolism on Diminution of a Ketoconazole-Mediated Clinical Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
Safety Operating Guide
Personal protective equipment for handling 4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine
Executive Summary: Immediate Action Card
Compound Classification: Functionalized Diazepine Intermediate / Sulfonamide Derivative. Primary Hazards (Inferred): Skin/Eye Irritant, Potential Respiratory Sensitizer (Sulfonyl moiety), Target Organ Toxicity (Brominated aromatic). Critical Directive: Treat as a High-Potency Intermediate (Band 3) until toxicological data confirms otherwise.
| Parameter | Requirement |
| Primary Barrier | Certified Chemical Fume Hood (Face velocity: 80–100 fpm). |
| Glove Protocol | Double Nitrile (Outer: 5 mil minimum; Inner: 2-3 mil). Change immediately upon splash.[1][2] |
| Respiratory | P100/N95 required only if handling outside a hood (strongly discouraged). |
| Solvent Note | Avoid ketones (Acetone/MEK) for cleaning while wearing nitrile; use Ethanol/Methanol instead to prevent glove degradation. |
| Waste Stream | Solid Hazardous (Dry) or Halogenated Organic (Liquid). |
Risk Assessment & Hazard Identification
As a Senior Application Scientist, I do not rely solely on generic Safety Data Sheets (SDS), which are often sparse for specific intermediates. Instead, we analyze the Structural Alerts of 4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine to determine the necessary safety causality.
Structural Hazard Analysis
-
Homopiperazine Core: Free homopiperazine is corrosive and causes severe skin burns [1].[3] While the 4-Boc and 1-sulfonyl substitutions mask the basic nitrogens, metabolic breakdown or acidic environments can liberate reactive amine species.
-
Sulfonyl Moiety: Sulfonamides are notorious sensitizers. Inhalation of dust can lead to immunological sensitization (occupational asthma) or dermatological reactions (Stevens-Johnson-like risks in extreme cases) [2].
-
Bromobenzene Group: Halogenated aromatics are lipophilic, facilitating skin absorption. They significantly increase the compound's persistence in biological systems and waste streams.
PPE Stratification & Selection Logic
This protocol uses a Redundant Barrier System . We do not rely on a single layer of protection.[4]
PPE Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale (Causality) |
| Hand (Primary) | Nitrile (0.11 mm / 5 mil) | Nitrile provides excellent resistance to the likely solvents (DMSO, DCM) used with this lipophilic solid. Latex is permeable to many organic modifiers. |
| Hand (Secondary) | Underglove (Nitrile/Polychloroprene) | Visual breach indicator. If the outer glove tears or swells (common with DCM), the inner layer protects during doffing. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for powders. Goggles seal against airborne dust that can bypass glasses and react with ocular moisture. |
| Body | Lab Coat (High-Neck, Tyvek cuffs) | Standard cotton coats absorb liquids. For >5g handling, use Tyvek sleeves to prevent wrist exposure (the "glove gap"). |
| Respiratory | Engineering Control (Hood) | Do not use a respirator as a primary control. The solid likely has low vapor pressure but high dust potential. |
Operational Workflow: Handling & Solubilization
This workflow is designed to minimize static discharge (common with Boc-protected solids) and aerosolization.
Step-by-Step Protocol
-
Preparation:
-
Activate ionizing bar (if available) to neutralize static charge on the weighing boat. Boc-protected solids are often fluffy and electrostatic.
-
Pre-weigh solvent (e.g., DMSO or DCM) in the receiving vial before adding the solid to minimize open transfer time.
-
-
Weighing (Solid Phase):
-
Work strictly within the middle third of the fume hood.
-
Use a disposable antistatic spatula.
-
Critical: If the powder adheres to the spatula, do not flick it. Wash it off into the reaction vessel using the reaction solvent.
-
-
Solubilization (Liquid Phase):
-
Add solvent slowly.
-
Note on Exotherm: Sulfonyl derivatives are generally stable, but always assume a slight exotherm upon dissolution in reactive solvents.
-
Vortex with the cap tightly sealed.
-
-
Decontamination:
-
Wipe the balance area with a methanol-dampened tissue (halogenated waste).
-
Doff outer gloves immediately after the weighing process is complete.
-
Visualization: Safe Handling Logic
Figure 1: Operational workflow emphasizing the critical decision point at the weighing stage where static electricity poses a dispersion risk.
Disposal & Waste Management
Proper disposal is dictated by the Bromine (Br) atom in the structure.
-
Solid Waste: Dispose of weighing boats, contaminated gloves, and paper towels in Hazardous Solid Waste . Do not use regular trash.
-
Liquid Waste:
-
Even if dissolved in a non-halogenated solvent (like Acetone), the presence of the bromobenzene moiety technically classifies the solution as Halogenated Waste in many jurisdictions [3].
-
Best Practice: Always segregate into the Halogenated Organic Waste stream to prevent regulatory non-compliance.
-
Emergency Response Plan
In the event of exposure, the lipophilic nature of the Boc and Bromobenzene groups facilitates rapid absorption.
-
Eye Contact: Flush for 15 minutes minimum.[3][4][5][6] The solid may be abrasive; do not rub.
-
Skin Contact: Wash with soap and water.[4][7] Do not use alcohol (ethanol/isopropanol) to clean skin, as this may increase the solubility of the compound and speed up transdermal absorption.
-
Spill Cleanup:
-
Isolate: Mark the area.
-
Dampen: Cover powder with a solvent-soaked pad (compatible solvent) to prevent dust.
-
Scoop: Transfer to a wide-mouth jar.
-
Visualization: Emergency Logic
Figure 2: Decision matrix for emergency response, highlighting the contraindication of alcohol for skin cleanup.
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Homopiperazine. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2012). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
